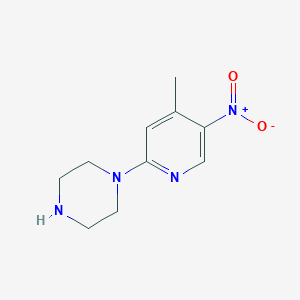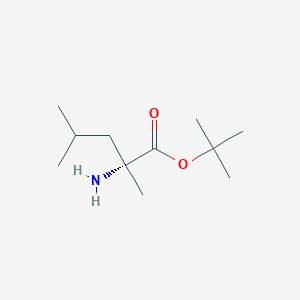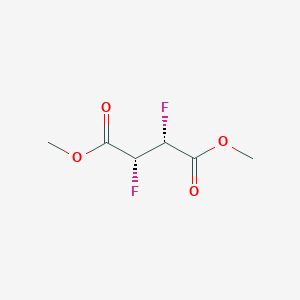![molecular formula C13H14N4 B15199612 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199612.png)
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring fused to a pyrimidine ring, with a methyl group attached to the pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methylpyridine-2-carbaldehyde with a suitable amine, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine core . The reaction conditions often include the use of catalysts such as palladium or indium chloride, and solvents like tetrahydrofuran or p-xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and continuous flow reactors can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-cancer activity is attributed to its ability to inhibit EGFR kinases, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrrole ring instead of a pyridine ring.
Pyrido[2,3-d]pyrimidine: Another closely related compound with slight variations in the ring structure.
Uniqueness
2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure allows it to interact with a broader range of biological targets compared to its analogues .
Eigenschaften
Molekularformel |
C13H14N4 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-(3-methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H14N4/c1-9-3-2-5-15-12(9)13-16-8-10-7-14-6-4-11(10)17-13/h2-3,5,8,14H,4,6-7H2,1H3 |
InChI-Schlüssel |
JLATXTFJEKDJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=NC=C3CNCCC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


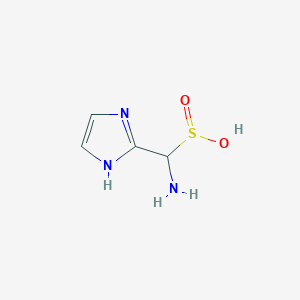
![5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15199566.png)
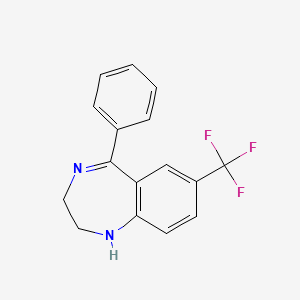
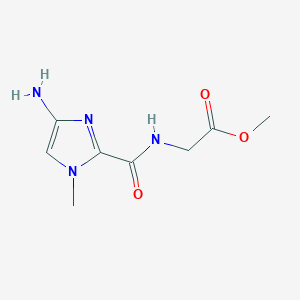
![2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B15199591.png)
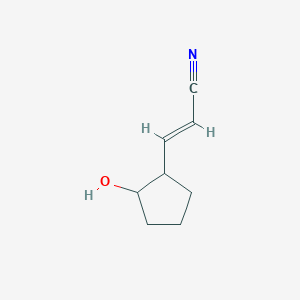
![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)


![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)
